BenchChemオンラインストアへようこそ!

SM-276001

TLR7 Agonist Selectivity Immuno-Oncology

SM-276001 is a highly selective Toll-like receptor 7 (TLR7) agonist with demonstrated oral bioavailability—a critical differentiator from topical agents like Imiquimod and dual TLR7/8 agonists such as Resiquimod. Its systemic exposure enables robust IFNα-driven antitumor immunity in disseminated and non-cutaneous cancer models (Renca renal, CT26 colorectal, metastatic ovarian). Researchers studying TLR7-specific signaling without TLR8 cross-reactivity should procure this compound to eliminate confounding cytokine variables. Ideal for oncology and chronic viral hepatitis (HBV) programs requiring an orally active IFN inducer.

Molecular Formula C16H21N7O
Molecular Weight 327.38 g/mol
Cat. No. B1681022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSM-276001
SynonymsSM-276001;  SM 276001;  SM276001.
Molecular FormulaC16H21N7O
Molecular Weight327.38 g/mol
Structural Identifiers
SMILESCCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)C)N
InChIInChI=1S/C16H21N7O/c1-3-4-7-18-15-21-13(17)12-14(22-15)23(16(24)20-12)9-11-6-5-10(2)19-8-11/h5-6,8H,3-4,7,9H2,1-2H3,(H,20,24)(H3,17,18,21,22)
InChIKeyUEIOLEMXCBOQAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Insights: SM-276001, a Selective and Orally Bioavailable TLR7 Agonist for Immuno-Oncology


SM-276001 is a synthetic small molecule belonging to the class of Toll-like receptor 7 (TLR7) agonists [1]. It functions as a potent and selective activator of TLR7, leading to the induction of a robust interferon (IFN)-driven immune response [2]. Unlike topically limited alternatives, SM-276001 demonstrates significant oral bioavailability, enabling systemic antitumor efficacy in preclinical models [3].

Risks of Generic Substitution: Why In-Class TLR7 Agonists Are Not Functionally Interchangeable with SM-276001


Despite sharing a common therapeutic target, TLR7 agonists exhibit critical divergence in selectivity, pharmacokinetic (PK) profiles, and consequent in vivo efficacy. Substituting SM-276001 with a less selective agonist like Resiquimod (R848) introduces significant TLR8 activity, altering the cytokine profile and potentially exacerbating toxicity [1]. Conversely, topical agents like Imiquimod lack the systemic bioavailability of SM-276001, rendering them ineffective for non-dermatological or metastatic disease [2]. These functional differences directly impact research outcomes and highlight the necessity of selecting the compound whose specific properties align with the experimental design.

Quantitative Comparative Evidence: Validating the Scientific Selection of SM-276001


TLR7 Potency and Selectivity: Superior TLR7/TLR8 Selectivity Ratio Over Resiquimod

SM-276001 demonstrates significantly improved selectivity for TLR7 over TLR8 compared to the dual TLR7/8 agonist Resiquimod (R848). While Resiquimod activates both receptors with EC50 values of 120 nM for TLR7 and 2.63 µM for TLR8, SM-276001 exhibits minimal TLR8 activation up to concentrations of 10 µM [1]. This enhanced selectivity profile is crucial for minimizing off-target inflammatory responses mediated by TLR8 [2].

TLR7 Agonist Selectivity Immuno-Oncology

Systemic Antitumor Efficacy: Comparative In Vivo Tumor Burden Reduction in Syngeneic Models

Oral administration of SM-276001 led to a significant reduction in tumor burden in both the Renca (renal) and CT26 (colorectal) syngeneic mouse models, a benefit not achievable with topically applied agonists [1]. In the Renca model, twice-weekly dosing of 3 mg/kg SM-276001 resulted in substantial tumor growth inhibition [2]. This oral efficacy addresses a critical limitation of the prototypical TLR7 agonist Imiquimod, which is restricted to topical application and has shown limited success against non-dermatological or metastatic tumors [3].

In Vivo Efficacy Tumor Burden Oral Bioavailability

In Vivo Potency: Dose-Dependent Interferon Induction and Minimum Effective Concentration

SM-276001 exhibits potent, dose-dependent induction of interferon (IFN) in vivo following oral administration. At a dose of 0.1 mg/kg in mice, SM-276001 demonstrated robust IFN-inducing activity, achieving an IFN level of 393 IU/mL [1]. Furthermore, the minimum effective concentration (MEC) required to activate immune cells in vivo was determined to be approximately 30 nM, a level achieved at oral doses of 1 mg/kg or greater [2].

Pharmacodynamics IFN Induction Minimum Effective Concentration

High-Impact Application Scenarios for SM-276001 in Research and Preclinical Development


Investigating Systemic Antitumor Immunity in Preclinical Oncology

Researchers modeling disseminated or non-cutaneous cancers (e.g., renal cell carcinoma, colorectal cancer, metastatic ovarian cancer) should procure SM-276001 for its demonstrated oral bioavailability and systemic antitumor efficacy [1]. Unlike topical TLR7 agonists, SM-276001 enables the study of innate immune activation and T-cell priming against distant or internal tumor sites [2].

Developing Oral Immunotherapies for Chronic Viral Infections

For programs targeting chronic viral hepatitis (e.g., HBV) or other persistent infections, SM-276001 offers a valuable tool as an orally active IFN inducer . Its mechanism of action provides a distinct advantage over injectable IFN therapies, and its TLR7 selectivity may offer a differentiated safety profile compared to dual TLR7/8 agonists like Resiquimod [3].

Mechanistic Studies of TLR7-Driven Immune Activation

Investigators focused on dissecting the specific downstream effects of TLR7, independent of TLR8 signaling, should utilize SM-276001 [4]. Its high selectivity ensures that observed cytokine induction (IFNα, TNFα, IL-12p40) and immune cell activation (NK, NKT, T and B cells) are primarily attributed to TLR7 agonism, eliminating confounding variables introduced by dual TLR7/8 agonists [5].

Quote Request

Request a Quote for SM-276001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.